Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- is a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a trifluoromethylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- typically involves the reaction of 4-methylbenzenesulfonamide with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- involves the inhibition of specific enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. This inhibition can lead to reduced intraocular pressure in glaucoma or decreased tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-METHYL-N-PYRIDIN-3-YL-BENZENESULFONAMIDE
Uniqueness
Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity and binding affinity to target enzymes. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
198012-02-1 |
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Molecular Formula |
C15H12F3NO2S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3 |
InChI Key |
PORBHQWXDLUOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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